[2-(Tert-butoxy)pyridin-4-yl]methanamine [2-(Tert-butoxy)pyridin-4-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1152560-93-4
VCID: VC3365276
InChI: InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3
SMILES: CC(C)(C)OC1=NC=CC(=C1)CN
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

[2-(Tert-butoxy)pyridin-4-yl]methanamine

CAS No.: 1152560-93-4

Cat. No.: VC3365276

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

[2-(Tert-butoxy)pyridin-4-yl]methanamine - 1152560-93-4

Specification

CAS No. 1152560-93-4
Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name [2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine
Standard InChI InChI=1S/C10H16N2O/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3
Standard InChI Key OBPXOACDVLEDDQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=NC=CC(=C1)CN
Canonical SMILES CC(C)(C)OC1=NC=CC(=C1)CN

Introduction

Chemical Structure and Identification

Basic Identification Parameters

[2-(Tert-butoxy)pyridin-4-yl]methanamine is classified as a functionalized pyridine derivative. Its structure combines a nitrogen-containing heterocyclic aromatic ring (pyridine) with two key functional groups: a tert-butoxy substituent and a primary aminomethyl group. This arrangement creates a molecule with interesting chemical reactivity profiles and potential binding properties in biological systems.

Physical Properties and Analytical Data

Predicted Properties and Analytical Measurements

Mass spectrometry provides valuable data for the identification and characterization of [2-(Tert-butoxy)pyridin-4-yl]methanamine. The compound's predicted collision cross section (CCS) values for various adducts have been calculated, which are important parameters for mass spectrometric analysis and identification .

The following table summarizes the predicted collision cross section values for different ionic forms of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺181.13355140.6
[M+Na]⁺203.11549152.2
[M+NH₄]⁺198.16009148.4
[M+K]⁺219.08943146.7
[M-H]⁻179.11899142.1
[M+Na-2H]⁻201.10094147.1
[M]⁺180.12572142.6
[M]⁻180.12682142.6

Synthesis and Chemical Reactions

Reactivity Profile

Based on its structure, [2-(Tert-butoxy)pyridin-4-yl]methanamine would be expected to exhibit reactivity characteristic of both primary amines and substituted pyridines. The primary amine group can participate in various reactions including:

  • Nucleophilic substitution reactions

  • Amide formation with carboxylic acids or acid derivatives

  • Imine formation with aldehydes or ketones

  • Addition to isocyanates or isothiocyanates

The pyridine ring, modified by the electron-donating tert-butoxy group, would likely show altered reactivity compared to unsubstituted pyridine, potentially affecting its basicity and nucleophilicity. The tert-butoxy group itself may be susceptible to cleavage under acidic conditions, providing a potential route to the corresponding hydroxypyridine derivative.

Comparative Analysis with Related Compounds

Structural Analogs

The physical properties of (2-Chloropyridin-4-yl)methanamine include:

  • Molecular Formula: C₆H₇ClN₂

  • Molecular Weight: 142.59 g/mol

  • Physical State: Liquid (colorless to yellow)

  • Predicted Boiling Point: 256.2±25.0 °C

  • Predicted Density: 1.244±0.06 g/cm³

  • Predicted pKa: 7.26±0.29

This comparison highlights how the replacement of the tert-butoxy group with a chloro substituent significantly reduces the molecular weight and likely alters the electronic properties, lipophilicity, and reactivity of the compound.

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